(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-heteroatom bonds. Although no direct synthesis of this exact compound was found, similar compounds have been synthesized through approaches such as phase-transfer conditions, silylation reactions, and esterification reactions, as seen in the synthesis of related compounds (Mazeaud et al., 2000) and (Ri-long Liu et al., 2013).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule, which can significantly influence its chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are crucial for this purpose. For compounds with similar structural features, crystallographic studies have provided insights into their conformation and the impact of substituents on their overall structure (Moriguchi et al., 2014).
Chemical Reactions and Properties
The chemical reactions of a compound are influenced by its functional groups and molecular structure. For compounds bearing tert-butyldimethylsilyl groups, reactions such as silylation and desilylation are common. These reactions can alter the compound's reactivity and solubility, making them essential tools in organic synthesis. The study of related compounds provides insights into potential reactions, such as organometallic reactions and polymerization processes (Koo et al., 1993).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystal structure, are fundamental characteristics that help in identifying and utilizing chemical compounds. These properties depend on molecular size, shape, and functional groups. For example, the analysis of cyclic diol derivatives has shown how small changes in molecular structure can affect supramolecular aggregation and physical properties (Foces-Foces & López-Rodríguez, 2008).
Scientific Research Applications
The notation (2S,3S,4R) refers to the configuration of the chiral centers in the molecule . In this notation, the numbers refer to the position of the carbon atom in the molecule, and the letters (R or S) refer to the configuration of the chiral center . For example, (2S,3S) means that the chiral centers at the 2nd and 3rd carbon atoms both have an S configuration .
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(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane : This compound is similar to the one you asked about, but with an azido group instead of an amino group. It’s used for proteomics research .
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(2R,3S,4S,5R,6S)-2-[(tert-Butyldimethylsilyl)oxy]methyl-6… : This is a protected glucopyranoside useful as a building block for synthesis of complex carbohydrates. The compound has β-phenylthio and 6-tert-butyldimethylsilyl protecting groups .
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3-[(2S,3S,4R,5R)-5-[(S)-2,3-bis[(tert-butyldimethylsilyl)oxy]propyl]-4-methoxy-3-(tosylmethyl)tetrahydrofuran-2-yl]propane-1,2-diol : This compound is similar to the one you asked about, but with additional functional groups. It doesn’t have a specific application listed .
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(2S,4R)-1-TERT-BUTYL2-METHYL4-[(TERT-BUTYLDIMETHYLSILYL)OXY]PYRROLIDINE… : This compound is a pyrrolidine derivative with a tert-butyldimethylsilyl group. It’s used in organic synthesis .
These compounds are used in various fields of scientific research, including proteomics and organic synthesis. They are often used as building blocks for the synthesis of more complex molecules, or as protecting groups during chemical reactions .
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(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane : This compound is similar to the one you asked about, but with an azido group instead of an amino group. It’s used for proteomics research .
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(2R,3S,4S,5R,6S)-2-[(tert-Butyldimethylsilyl)oxy]methyl-6… : This is a protected glucopyranoside useful as a building block for synthesis of complex carbohydrates. The compound has β-phenylthio and 6-tert-butyldimethylsilyl protecting groups .
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3-[(2S,3S,4R,5R)-5-[(S)-2,3-bis[(tert-butyldimethylsilyl)oxy]propyl]-4-methoxy-3-(tosylmethyl)tetrahydrofuran-2-yl]propane-1,2-diol : This compound is similar to the one you asked about, but with additional functional groups. It doesn’t have a specific application listed .
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(2S,4R)-1-TERT-BUTYL2-METHYL4-[(TERT-BUTYLDIMETHYLSILYL)OXY]PYRROLIDINE… : This compound is a pyrrolidine derivative with a tert-butyldimethylsilyl group. It’s used in organic synthesis .
These compounds are used in various fields of scientific research, including proteomics and organic synthesis. They are often used as building blocks for the synthesis of more complex molecules, or as protecting groups during chemical reactions .
properties
IUPAC Name |
N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxyoctadecan-2-yl]hexacosanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H117NO4Si2/c1-13-15-17-19-21-23-25-27-28-29-30-31-32-33-34-35-36-37-39-41-43-45-47-49-53(59)57-51(50-58)54(61-63(11,12)56(6,7)8)52(60-62(9,10)55(3,4)5)48-46-44-42-40-38-26-24-22-20-18-16-14-2/h51-52,54,58H,13-50H2,1-12H3,(H,57,59)/t51-,52+,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILYVWHUDKCSIS-JVDXJGRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H117NO4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453277 | |
Record name | N-[(2S,3S,4R)-3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxyoctadecan-2-yl]hexacosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol | |
CAS RN |
205371-68-2 | |
Record name | N-[(2S,3S,4R)-3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxyoctadecan-2-yl]hexacosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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